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Compound of Interest

Compound Name:
tert-Butyl 4-(acetylthio)piperidine-

1-carboxylate

Cat. No.: B177134 Get Quote

An In-depth Technical Guide to the Applications of tert-Butyl 4-(acetylthio)piperidine-1-
carboxylate

Introduction
Tert-butyl 4-(acetylthio)piperidine-1-carboxylate is a specialized heterocyclic compound of

significant interest in medicinal chemistry and drug development. Its structure, featuring a

piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an

acetylthio moiety, makes it a versatile synthetic intermediate. The Boc group provides a stable,

yet easily removable, protecting group for the piperidine nitrogen, enabling controlled,

sequential chemical modifications. The acetylthio group serves as a stable precursor to a thiol,

a key functional group in various pharmacologically active molecules. This guide provides a

comprehensive overview of the primary applications of this compound, focusing on its role as a

crucial building block in the synthesis of therapeutic agents, particularly histone deacetylase

(HDAC) inhibitors.

Physicochemical Properties
A summary of the key physicochemical properties for tert-butyl 4-(acetylthio)piperidine-1-
carboxylate is presented below. This data is essential for its handling, reaction setup, and

characterization.
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Property Value

CAS Number 1331533-31-9

Molecular Formula C12H21NO3S

Molecular Weight 259.37 g/mol

Appearance Solid (Typical)

Common Synonyms 1-Boc-4-(acetylthio)piperidine

(Data sourced from PubChem CID 22494773)[1]

Core Applications in Drug Discovery
The unique bifunctional nature of tert-butyl 4-(acetylthio)piperidine-1-carboxylate, with its

protected amine and masked thiol, makes it a valuable intermediate in multi-step organic

synthesis.[2][3]

Functional Group Role in Synthesis

tert-Butoxycarbonyl (Boc) Group

A robust protecting group for the piperidine

nitrogen. It is stable to a wide range of reaction

conditions but can be selectively removed under

acidic conditions (e.g., with trifluoroacetic acid)

to allow for subsequent N-alkylation, N-arylation,

or amidation.[4]

Acetylthio (-SAc) Group

A stable precursor to a free thiol (-SH) group. It

can be deprotected via hydrolysis (acidic or

basic) to reveal the thiol, which is a potent

nucleophile and a key metal-binding motif in

various enzyme inhibitors.

Piperidine Ring

A common scaffold in medicinal chemistry that

can act as a linker or core structural element. Its

incorporation can improve pharmacokinetic

properties such as solubility and cell

permeability.[5]
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Key Intermediate in the Synthesis of Histone
Deacetylase (HDAC) Inhibitors
The most prominent application of tert-butyl 4-(acetylthio)piperidine-1-carboxylate is in the

development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that

play a critical role in the epigenetic regulation of gene expression by removing acetyl groups

from histone proteins.[6] Dysregulation of HDAC activity is implicated in the pathology of

numerous cancers and other diseases, making them a significant therapeutic target.[6][7]

HDAC inhibitors typically consist of three key pharmacophoric elements:

A "cap" group that interacts with the surface of the enzyme.

A linker region that connects the cap to the active site.

A zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the HDAC active site.

In this context, tert-butyl 4-(acetylthio)piperidine-1-carboxylate serves as an ideal precursor

for the linker and ZBG components. The piperidine ring acts as a rigid and synthetically

tractable linker. The acetylthio group functions as a protected form of a thiol, which is a highly

effective zinc-binding group.[8] The synthetic strategy involves incorporating the piperidine

building block into the larger molecule, followed by the deprotection of the acetylthio group in a

late-stage synthetic step to reveal the active thiol-containing HDAC inhibitor.
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Synthesis of HDAC Inhibitor
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Fig. 1: Synthetic workflow for incorporating the compound into an HDAC inhibitor.

Building Block for Novel Pharmaceutical Scaffolds
Beyond HDAC inhibitors, the piperidine scaffold is a privileged structure in medicinal chemistry,

found in numerous approved drugs. Tert-butyl 4-(acetylthio)piperidine-1-carboxylate is used

as a building block for creating novel molecules targeting a range of biological systems.[2] The

Boc-protected amine allows for its use in complex synthetic routes where the piperidine
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nitrogen needs to be modified at a specific stage.[9] This compound is particularly useful in

constructing molecules for neurological disorders, where the piperidine moiety can aid in

crossing the blood-brain barrier.[2]

Synthetic Utility

N-Functionalization S-Functionalization

tert-Butyl 4-(acetylthio)
piperidine-1-carboxylate

Boc Deprotection
(e.g., TFA)

Path A

Thioacetate Hydrolysis
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Thiol Reactions
(e.g., Michael Addition, Alkylation)

Thiol or Thioether Product

Click to download full resolution via product page

Fig. 2: General synthetic pathways for the modification of the title compound.

Precursor for PET Imaging Agents
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in

diagnostics and drug development.[10][11] It requires radiotracers labeled with positron-

emitting isotopes (e.g., ¹⁸F, ¹¹C). Piperidine-containing molecules are frequently used to

develop PET tracers, especially for neuroimaging, due to their favorable pharmacokinetic

properties.[12][13] While direct evidence for this specific compound is emerging, its structure is

highly suitable for the synthesis of PET tracers. The piperidine scaffold can be the core of a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.atlantis-press.com/article/25840592.pdf
https://www.chemimpex.com/products/20215
https://www.benchchem.com/product/b177134?utm_src=pdf-body-img
https://radiologykey.com/synthesis-of-pet-radiopharmaceuticals/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8919964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9041111/
https://pubmed.ncbi.nlm.nih.gov/35480282/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tracer targeting specific receptors or enzymes, and the functional handles (amine and thiol

precursor) allow for the attachment of chelators for radiometals or for direct radiohalogenation.

[14]

Experimental Protocols
The following are representative, generalized protocols for the key transformations involving

tert-butyl 4-(acetylthio)piperidine-1-carboxylate.

Protocol 1: Deprotection of the Boc Group
This procedure unmasks the piperidine nitrogen for subsequent functionalization.

Dissolution: Dissolve tert-butyl 4-(acetylthio)piperidine-1-carboxylate (1.0 eq) in a

suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

Acid Treatment: Add an excess of a strong acid. Trifluoroacetic acid (TFA, 2-10 eq) is

commonly used and can be added neat or as a solution in DCM.[4] Alternatively, a solution of

HCl in dioxane (e.g., 4M) can be used.

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the solvent and excess acid.

Isolation: The resulting amine salt is often used directly in the next step or can be neutralized

with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield

the free amine.

Protocol 2: Hydrolysis of the Acetylthio Group to a Thiol
This procedure exposes the free thiol, which can act as a nucleophile or a metal-binding group.

Dissolution: Dissolve tert-butyl 4-(acetylthio)piperidine-1-carboxylate (1.0 eq) in an

appropriate solvent, typically methanol (MeOH) or ethanol (EtOH).
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Reagent Addition: Add a reagent for hydrolysis.

Acidic Conditions: Add an aqueous solution of a strong acid like hydrochloric acid (HCl,

e.g., 6M) and heat the mixture (e.g., to 50-70 °C).

Basic Conditions: Add a base such as sodium methoxide (NaOMe) in methanol or an

aqueous solution of sodium hydroxide (NaOH) and stir at room temperature.

Reaction: Stir the reaction mixture for 2-12 hours. The reaction should be performed under

an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the resulting thiol to

a disulfide. Monitor progress by TLC or LC-MS.

Workup:

Acidic: Cool the mixture and neutralize carefully with a base (e.g., saturated NaHCO₃).

Basic: Neutralize by adding a mild acid (e.g., 1M HCl) until the pH is ~7.

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic

layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under

reduced pressure to yield the thiol product.

Conclusion
Tert-butyl 4-(acetylthio)piperidine-1-carboxylate is a high-value synthetic intermediate with

significant applications in modern drug discovery. Its primary utility lies in the synthesis of

histone deacetylase (HDAC) inhibitors, where it serves as a precursor to both the linker and the

critical zinc-binding thiol moiety. Its well-defined reactive sites, protected by the Boc and acetyl

groups, allow for precise and controlled incorporation into complex molecular architectures. As

research into targeted therapeutics continues, the demand for such versatile and strategically

functionalized building blocks is expected to grow, solidifying the importance of this compound

in the pharmaceutical and life sciences industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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